molecular formula C15H18N4O B13763148 N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-YL)diazenylaniline

N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-YL)diazenylaniline

Cat. No.: B13763148
M. Wt: 270.33 g/mol
InChI Key: GOSAJBKMYAUSRA-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline: is a heterocyclic organic compound with the molecular formula C15H18N4O and a molecular weight of 270.33 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an azo group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline typically involves the reaction of N,N-dimethylaniline with 2-methyl-1-oxidopyridine-4-diazonium salt . The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then stirred at a controlled temperature to ensure the complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an azo group makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N,N,2-trimethyl-4-[(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline

InChI

InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)12(2)10-14/h5-10H,1-4H3

InChI Key

GOSAJBKMYAUSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=[N+](C=C2)[O-])C)N(C)C

Origin of Product

United States

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